Ozagrel hydrochloride hydrate is a pharmaceutical compound primarily recognized as a selective thromboxane A2 synthase inhibitor. It has been developed for therapeutic applications, especially in treating conditions associated with excessive thromboxane A2 production, such as cardiovascular diseases and liver injuries. The compound is often utilized in research settings to explore its effects on various biological processes, particularly in the context of liver protection against toxic agents like acetaminophen.
Ozagrel hydrochloride hydrate is derived from the synthesis of ozagrel, which was initially developed by Ono Pharmaceutical Co., Ltd. and Kissei Pharmaceutical Co., Ltd. in Japan. The compound is available in various forms, including the hydrochloride monohydrate salt, which enhances its solubility and bioavailability.
Ozagrel hydrochloride hydrate is classified as an antiplatelet agent and a thromboxane A2 synthase inhibitor. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) due to its mechanism of action that involves the inhibition of thromboxane A2, a potent vasoconstrictor and platelet aggregator.
The synthesis of ozagrel hydrochloride hydrate typically involves several chemical reactions that can be catalyzed using various methods. One notable approach includes the use of palladium-based catalysts in cross-coupling reactions, which facilitate the formation of the ozagrel structure from simpler organic precursors.
Technical Details:
The molecular formula of ozagrel hydrochloride hydrate is with a molecular weight of approximately 264.71 g/mol. The structure consists of a substituted phenyl ring connected to an imidazole moiety, which is critical for its biological activity.
Data:
Ozagrel hydrochloride hydrate undergoes various chemical reactions that are essential for its pharmacological activity. Notably, it inhibits the conversion of arachidonic acid to thromboxane A2 by blocking the enzyme thromboxane A2 synthase.
Technical Details:
The mechanism by which ozagrel hydrochloride hydrate exerts its effects involves selective inhibition of thromboxane A2 synthase. This action leads to decreased levels of thromboxane A2, resulting in reduced platelet aggregation and improved blood flow.
Data:
Ozagrel hydrochloride hydrate has several applications in scientific research:
Ozagrel hydrochloride hydrate is a selective thromboxane A₂ synthase inhibitor with established clinical applications. Its systematic chemical name is (E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride hydrate, reflecting its core structural components: a trans-cinnamic acid backbone substituted with an imidazolylmethyl group at the para-position, formulated as a hydrochloride salt with associated water molecules. The compound has several synonymous designations including trans-4-[(1-Imidazolyl)methyl]cinnamic acid hydrochloride and OKY-046 hydrochloride, with CAS registry numbers 78712-43-3 (anhydrous form) and 82571-53-7 (hydrate) [4] [7] [9]. The molecular formula is C₁₃H₁₃ClN₂O₂·xH₂O (typically monohydrate), with an anhydrous molecular weight of 264.71 g/mol [4] [7]. This white to almost white crystalline powder exhibits high aqueous solubility (181 g/L at 37°C), moderate ethanol solubility, and ether insolubility [7]. Its structural classification places it among arylpropenoic acid derivatives containing an imidazole pharmacophore essential for thromboxane synthase inhibition.
Table 1: Chemical Identifiers of Ozagrel Hydrochloride Hydrate
Category | Identifier |
---|---|
Systematic Name | (E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride hydrate |
Molecular Formula | C₁₃H₁₃ClN₂O₂·xH₂O |
Anhydrous MW | 264.71 g/mol |
CAS Registry | 78712-43-3 (anhydrous); 82571-53-7 (hydrate) |
Synonyms | OKY-046 hydrochloride; Ozagrel HCl hydrate |
Key Functional Groups | Imidazole ring, propenoic acid, benzyl linker |
The development of ozagrel hydrochloride hydrate emerged from decades of research into the arachidonic acid cascade and its role in pathophysiology. Thromboxane A₂ (TXA₂), identified in the 1970s as a potent platelet aggregator and vasoconstrictor, became a therapeutic target for thrombotic and inflammatory conditions [3]. Early TXA₂ synthase inhibitors like imidazole (1977) and dazoxiben (UK-38,485) demonstrated proof-of-concept but lacked clinical efficacy due to compensatory increases in prostaglandin endoperoxides and insufficient potency [2] [3]. Ozagrel (initially designated OKY-046) was developed through structure-activity optimization of imidazole derivatives, strategically incorporating a trans-cinnamic acid moiety to enhance target affinity while maintaining selectivity [7].
Ozagrel represented a therapeutic breakthrough as the first commercially approved TXA₂ synthase inhibitor, launched in Japan in 1992 for bronchial asthma and later for cerebral thrombosis/vasospasm [3] [9]. Unlike earlier inhibitors (e.g., OKY-1581, benzyl imidazole) restricted to laboratory use, ozagrel demonstrated clinical translatability with favorable pharmacokinetics and safety [2]. Its mechanism diverged from cyclooxygenase inhibitors (e.g., aspirin) by specifically blocking TXA₂ formation while shunting prostaglandin endoperoxides toward prostacyclin (PGI₂) production, thereby rebalancing the prostanoid profile toward vasodilation and antiaggregation [2] [9].
Ozagrel maintains relevance in contemporary research due to its mechanistic precision and expanding therapeutic applications. Beyond its established uses, recent preclinical studies reveal novel potential in mitigating drug-induced organ injury. A pivotal 2013 study demonstrated ozagrel (200 mg/kg) dramatically reduces acetaminophen (APAP)-induced hepatotoxicity in mice by attenuating centrilobular necrosis, serum ALT elevation, and mortality without affecting cytochrome P450 2E1 (CYP2E1) activity or glutathione depletion [2]. The protection mechanism involves downregulation of cell death pathways (suppressing jun, fos, and chop gene expression) and direct cytoprotection against NAPQI toxicity in hepatocytes [2].
Ozagrel serves as a pharmacological tool for dissecting TXA₂'s pathophysiological roles. Research confirms TXA₂ exacerbates hepatic ischemia-reperfusion injury, allergic inflammation, and tumor progression, positioning ozagrel as a candidate for repurposing [3] [7]. Modern drug development builds upon ozagrel's scaffold to create dual TXA₂ synthase inhibitors/receptor antagonists (e.g., terbogrel) and next-generation inhibitors with improved pharmacokinetics (e.g., KC-764) [3]. Ozagrel remains a reference compound for evaluating TXA₂ modulation in emerging fields like tumor microenvironment biology and thromboinflammation [3] [7].
Table 2: Key Pharmacological Actions of Ozagrel Hydrochloride Hydrate
Biological System | Primary Action | Functional Consequence |
---|---|---|
Arachidonic Acid Metabolism | Selective TXA₂ synthase inhibition | ↓ TXA₂; ↑ PGI₂ (prostacyclin) |
Platelet Function | Suppresses TXA₂-mediated aggregation | Anti-thrombotic effect |
Vascular Tone | Reduces TXA₂-induced vasoconstriction | Vasodilation; improved cerebral blood flow |
Gene Regulation | Downregulates jun, fos, chop | Attenuates apoptotic/necrotic cell death |
Hepatic Protection | Blocks NAPQI-induced cytotoxicity | Reduces acetaminophen hepatotoxicity |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8